Sodium 2,6-dinitro-4-(trifluoromethyl)benzenesulfonate

Übersicht

Beschreibung

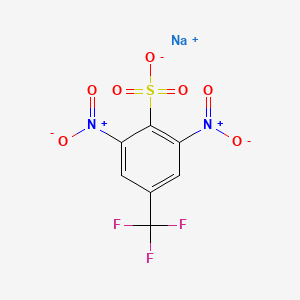

Sodium 2,6-dinitro-4-(trifluoromethyl)benzenesulfonate is a chemical compound with the molecular formula C7H2F3N2NaO7S and a molecular weight of 338.14 g/mol . It is known for its unique structural features, including the presence of nitro groups and a trifluoromethyl group attached to a benzenesulfonate moiety. This compound is typically found as a white to light yellow powder or crystal .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2,6-dinitro-4-(trifluoromethyl)benzenesulfonate involves the nitration of 4-(trifluoromethyl)benzenesulfonic acid, followed by neutralization with sodium hydroxide. The nitration process typically employs a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro groups at the 2 and 6 positions of the aromatic ring .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The process involves careful control of reaction parameters such as temperature, concentration of reagents, and reaction time to achieve consistent product quality .

Analyse Chemischer Reaktionen

Types of Reactions: Sodium 2,6-dinitro-4-(trifluoromethyl)benzenesulfonate undergoes various chemical reactions, including:

Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

Common Reagents and Conditions:

Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are often used.

Major Products:

Reduction: The major products are 2,6-diamino-4-(trifluoromethyl)benzenesulfonate.

Substitution: Depending on the substituent introduced, various substituted benzenesulfonates can be formed.

Wissenschaftliche Forschungsanwendungen

Analytical Chemistry

Role as a Reagent

Sodium 2,6-dinitro-4-(trifluoromethyl)benzenesulfonate is commonly used as a reagent in analytical methods. It aids researchers in detecting and quantifying substances within complex mixtures. Its ability to form stable complexes with various analytes enhances sensitivity and selectivity in analytical techniques such as chromatography and spectrometry .

Environmental Science

Pollutant Interaction Studies

In environmental science, this compound is utilized to assess the impact of pollutants, particularly in water quality testing. Its interactions with environmental contaminants allow researchers to study the behavior and degradation of pollutants in aquatic systems. For instance, studies have shown that this compound can help trace the pathways of specific pollutants through various environmental matrices .

Pharmaceutical Development

Synthesis of Active Pharmaceutical Ingredients (APIs)

The compound plays a crucial role in the synthesis of new drugs, especially those requiring specific sulfonate groups for biological activity. It has been involved in the development of pharmaceuticals targeting various diseases, including hormonal disorders where sulfonate groups enhance drug efficacy and bioavailability. Research indicates that this compound can improve the pharmacokinetic profiles of certain drug candidates .

Material Science

Development of Advanced Materials

In material science, this compound is valued for its unique properties that contribute to the creation of advanced materials. It has been used to synthesize polymers with enhanced thermal and chemical stability. The incorporation of this compound into polymer matrices can significantly improve their mechanical properties and resistance to degradation under harsh conditions .

Agricultural Chemistry

Formulation of Agrochemicals

This compound is also applied in agricultural chemistry for developing effective herbicides and pesticides. Its selective action against specific plant species makes it an essential component in formulating agrochemicals that minimize environmental impact while maximizing agricultural productivity. Studies have demonstrated its effectiveness in targeting unwanted plant species without harming crops .

Applications Overview

| Application Area | Specific Use Case |

|---|---|

| Analytical Chemistry | Reagent for detection and quantification |

| Environmental Science | Water quality testing and pollutant interaction studies |

| Pharmaceutical Development | Synthesis of APIs requiring sulfonate groups |

| Material Science | Creation of polymers with enhanced stability |

| Agricultural Chemistry | Development of selective herbicides and pesticides |

Case Studies

Case Study 1: Environmental Impact Assessment

A study published in an environmental journal utilized this compound to evaluate the degradation pathways of industrial pollutants in river water samples. The results highlighted its effectiveness in tracing contaminants over time, providing insights into their environmental persistence and potential remediation strategies.

Case Study 2: Drug Development

In pharmaceutical research, this compound was employed in synthesizing a new class of gonadotropin-releasing hormone antagonists. The incorporation of this compound improved the solubility and bioavailability of the drug candidates, leading to successful preclinical trials for treating endometriosis .

Wirkmechanismus

The mechanism of action of Sodium 2,6-dinitro-4-(trifluoromethyl)benzenesulfonate involves its ability to undergo chemical transformations that modify its molecular structure. The nitro groups can be reduced to amino groups, which can then interact with various biological targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. These properties make it a valuable tool in medicinal chemistry for designing molecules with specific biological activities .

Vergleich Mit ähnlichen Verbindungen

Sodium 2,4-dinitrobenzenesulfonate: Similar structure but lacks the trifluoromethyl group.

Sodium 2,6-dinitrobenzenesulfonate: Similar structure but lacks the trifluoromethyl group.

Sodium 4-(trifluoromethyl)benzenesulfonate: Similar structure but lacks the nitro groups.

Uniqueness: Sodium 2,6-dinitro-4-(trifluoromethyl)benzenesulfonate is unique due to the presence of both nitro and trifluoromethyl groups, which impart distinct chemical and physical properties.

Biologische Aktivität

Sodium 2,6-dinitro-4-(trifluoromethyl)benzenesulfonate (CAS Number: 54495-25-9) is a compound of significant interest in biochemical research due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in research and medicine, and relevant case studies.

Chemical Structure and Properties

This compound features a benzene ring substituted with two nitro groups and one trifluoromethyl group, contributing to its reactivity and interaction with biological systems. The chemical formula is , highlighting the presence of both electron-withdrawing groups (nitro and trifluoromethyl) that enhance its lipophilicity and reactivity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The nitro groups can undergo reduction to amino groups, facilitating interactions with biological macromolecules such as proteins and nucleic acids. The trifluoromethyl group enhances membrane permeability, allowing the compound to penetrate cellular structures more effectively.

Key Mechanisms:

- Electron Transfer: The nitro groups can participate in redox reactions, influencing oxidative stress pathways.

- Nucleophilic Substitution: The compound can act as an electrophile, reacting with nucleophiles in biological systems.

- Enzyme Modulation: It has been shown to affect enzyme activities through competitive inhibition or allosteric modulation.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity. Studies have demonstrated efficacy against various bacterial strains, suggesting potential applications in developing new antimicrobial agents.

Anticancer Activity

Preliminary studies have explored the anticancer properties of this compound. It has been reported to inhibit the proliferation of cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest. For instance, one study found that modifications of the compound led to enhanced cytotoxicity against breast cancer cells.

Applications in Research

This compound is utilized in various research contexts:

- Biochemical Assays: It serves as a probe for studying enzyme activities and biochemical pathways.

- Drug Development: Ongoing research investigates its potential as a lead compound for pharmaceuticals targeting specific diseases.

- Chemical Synthesis: It is used as a building block in synthesizing more complex organic molecules, particularly fluorinated compounds.

Case Study 1: Antimicrobial Efficacy

A study published in Antimicrobial Agents and Chemotherapy evaluated the antimicrobial activity of this compound against several bacterial pathogens. Results indicated that the compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, highlighting its potential as a therapeutic agent .

Case Study 2: Anticancer Potential

In a study focusing on breast cancer cell lines, this compound was shown to induce apoptosis at micromolar concentrations. The mechanism involved the activation of caspases and modulation of signaling pathways associated with cell survival .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Sodium 2,4-Dinitrobenzenesulfonate | Similar nitro-substituted structure | Antimicrobial activity but less potent than this compound |

| Sodium 2,6-Dinitrobenzoic Acid | Lacks trifluoromethyl group | Reduced lipophilicity and lower membrane penetration |

| Trifluoromethylbenzenesulfonic Acid | No nitro groups | Limited biological activity compared to dinitro derivatives |

Eigenschaften

IUPAC Name |

sodium;2,6-dinitro-4-(trifluoromethyl)benzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F3N2O7S.Na/c8-7(9,10)3-1-4(11(13)14)6(20(17,18)19)5(2-3)12(15)16;/h1-2H,(H,17,18,19);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYGGEZQHHQFWCY-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])S(=O)(=O)[O-])[N+](=O)[O-])C(F)(F)F.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2F3N2NaO7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00371863 | |

| Record name | Sodium 2,6-dinitro-4-(trifluoromethyl)benzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00371863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54495-25-9 | |

| Record name | Sodium 2,6-dinitro-4-(trifluoromethyl)benzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00371863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.